(R)-2-(Piperazin-2-yl)ethanol

Description

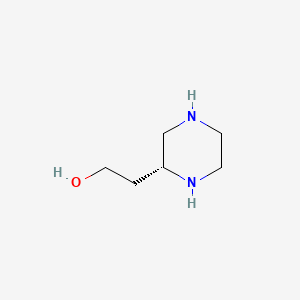

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-piperazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSFSAGQNGRBOR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364016 | |

| Record name | (R)-2-(Piperazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660862-46-4 | |

| Record name | 2-(2-Hydroxyethyl)piperazine, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0660862464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(Piperazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HYDROXYETHYL)PIPERAZINE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91U2INQ46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Medicinal Chemistry and Pharmacological Evaluation of R 2 Piperazin 2 Yl Ethanol Derivatives

Structure-Activity Relationship (SAR) Studies of (R)-2-(Piperazin-2-yl)ethanol Analogues

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. These studies are crucial for the rational design of new and improved therapeutic candidates.

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For derivatives of this compound, the chiral center at the C2 position of the piperazine (B1678402) ring significantly influences their pharmacological profile.

Research on chiral (piperazin-2-yl)methanol derivatives has demonstrated the importance of stereochemistry for sigma receptor affinity. researchgate.net While a direct comparison with this compound is not available, these studies highlight that enantiomers can exhibit differential binding affinities and selectivities for their targets. For instance, in a series of hydantoin (B18101) derivatives, the stereochemistry at both the hydantoin and piperazine moieties was found to be a determining factor for 5-HT7 receptor affinity. acs.orgnih.gov Specifically, the combination of (5S, 7R) stereoisomers resulted in the most favorable binding to the 5-HT7 receptor. acs.org This underscores the principle that the three-dimensional arrangement of substituents is critical for optimal receptor-ligand interactions.

Modifications on the Ethanol (B145695) Side Chain and Piperazine Ring

Modifications to both the ethanol side chain and the piperazine ring of the parent molecule have been extensively explored to modulate pharmacological activity.

Ethanol Side Chain Modifications: Lengthening or shortening the ethanol side chain can significantly impact binding affinity and selectivity. For example, in a series of D2/D3 receptor ligands, increasing the linker length between the piperazine ring and an aromatic moiety from two to four carbons resulted in decreased potency at both receptors. acs.org Conversely, in other scaffolds, extending a side chain has been shown to enhance activity. mdpi.com

Piperazine Ring Modifications: The nitrogen atoms of the piperazine ring offer sites for substitution, which can profoundly alter the compound's properties. researchgate.net

N1-Substitution: The N1 atom of the piperazine ring is often unsubstituted or carries the ethanol side chain, which is crucial for interacting with the target.

N4-Substitution: The N4 position is a common point of modification, with various aryl, heteroaryl, and alkyl groups being introduced to explore their effect on activity. For instance, in a series of dopamine (B1211576) and serotonin (B10506) receptor ligands, the introduction of substituents at the ortho position of a phenyl ring attached to the piperazine moiety was found to be the most favorable modification for dopamine D2 receptor binding. nih.gov Similarly, the introduction of bulky N-4 substituted groups on the piperazine ring was well-tolerated by dopamine D2/D3 receptors. nih.gov In another study, N-Boc protection of the piperazine ring followed by replacement with various substituents led to a range of antiplasmodial activities, with some analogues showing improved activity and selectivity. mdpi.com

Optimization of Binding Affinity and Receptor Selectivity

The optimization of binding affinity and selectivity is a key goal in medicinal chemistry. This is often achieved through iterative cycles of design, synthesis, and biological testing.

For multi-target ligands, such as those targeting dopamine and serotonin receptors, achieving a balanced affinity profile is crucial. nih.gov Molecular modeling and computational studies are often employed to understand the binding modes of these ligands and to guide the design of new analogues with improved properties. nih.govceu.es For example, in the development of 5-HT7 receptor antagonists, a pharmacophore model was optimized to guide the synthesis of new derivatives with high affinity. ceu.es

Selectivity is also a critical factor. For instance, in the development of D3 receptor preferring agonists, structural modifications were made to enhance selectivity over the D2 receptor. It was found that certain heterocyclic substitutions on the piperazine ring could be accommodated without compromising D3 receptor affinity. nih.gov The enantiomers of the most potent racemic compound displayed differential activity, with the (-)-enantiomer showing higher affinity and selectivity for the D3 receptor. nih.gov

Biological Targets and Mechanisms of Action

Derivatives of this compound have been shown to interact with a variety of biological targets, including neurotransmitter receptors and enzymes.

Interaction with Neurotransmitter Receptors (e.g., Dopamine, Serotonin)

A significant area of research for piperazine-containing compounds is their interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are important targets for the treatment of neuropsychiatric disorders. nih.gov

Dopamine Receptors: Derivatives have been developed as potent ligands for D2 and D3 dopamine receptors. acs.orgnih.govnih.gov Some compounds have been identified as D3 receptor preferring agonists, which may have therapeutic potential in conditions like Parkinson's disease. nih.govnih.gov Structure-activity relationship studies have shown that the nature of the substituent on the piperazine ring is critical for affinity and selectivity. acs.orgnih.gov

Serotonin Receptors: Many piperazine derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govacs.orgmdpi.com Multi-target ligands that interact with both dopamine and serotonin receptors are of particular interest for the development of atypical antipsychotics. nih.govresearchgate.net For example, compounds have been designed to be antagonists at D2 and 5-HT2A receptors and agonists at 5-HT1A receptors, a profile that may be beneficial for treating schizophrenia. nih.govresearchgate.net

Table 1: Binding Affinities of Selected Piperazine Derivatives at Dopamine and Serotonin Receptors

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 1 | 150 | 1.8 | 35 | nih.gov |

| Compound 10 | 25 | 3.2 | 120 | nih.gov |

| (-)-10e | 47.5 | N/A | N/A | nih.gov |

| (+)-10e | 113 | N/A | N/A | nih.gov |

Enzyme Inhibition Profiles (e.g., IMPDH, β-Glucuronidases)

In addition to neurotransmitter receptors, piperazine derivatives have been investigated as inhibitors of various enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides and is a target for antimicrobial and anticancer agents. uq.edu.aunih.govnih.gov Several 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis IMPDH. uq.edu.aunih.gov Structure-activity relationship studies revealed that the piperazine and isoquinoline (B145761) rings were essential for activity. nih.gov

β-Glucuronidases: Some urea (B33335) derivatives containing a piperazine moiety have been evaluated for their inhibitory potential against β-glucuronidase. researchgate.net

Table 2: Inhibitory Activity of Selected Piperazine Analogues against M. tuberculosis IMPDH

| Compound | IMPDH IC50 (µM) | Whole-Cell MIC90 (µM) | Reference |

|---|---|---|---|

| Compound 1 | 2.4 | 250 | uq.edu.au |

| Compound 13 | 0.084 | 31.2 | uq.edu.au |

| Compound 14 | 0.83 | 31.2 | uq.edu.au |

| Compound 21 | 0.3 | 15.6 | uq.edu.au |

Modulatory Effects on Cellular Pathways

Derivatives of this compound exert their biological effects by modulating various intracellular signaling pathways. A primary mechanism identified for many piperazine-containing compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. google.comnih.gov For instance, certain piperazinylpyrimidine analogues have been developed as potent protein kinase inhibitors, targeting disorders related to cellular proliferation. google.com

The anticancer activity of many piperazine derivatives is linked to their ability to inhibit kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinases (CDKs). nih.govtandfonline.com By blocking the activity of these enzymes, these compounds can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

Furthermore, some cycloalkyl-piperazinylethanol derivatives have been shown to be effective, selective inhibitors of store-operated calcium entry (SOCE) at low-micromolar concentrations. mdpi.com SOCE is a critical process for maintaining calcium homeostasis within cells, and its dysregulation is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. mdpi.com The ability of these derivatives to modulate calcium channels highlights another significant cellular pathway through which they can exert therapeutic effects. mdpi.com

Therapeutic Applications of this compound and its Derivatives

The versatility of the this compound scaffold has enabled its exploration in a wide array of therapeutic areas, from central nervous system disorders to infectious diseases and oncology.

The piperazine moiety is a well-established pharmacophore for CNS-active agents, largely due to its ability to interact with various monoamine neurotransmitter receptors. researchgate.net

Derivatives of aryl piperazine are foundational to many modern antipsychotic and antidepressant medications. Their mechanism often involves a multi-target approach, modulating dopamine (D2) and serotonin (5-HT) receptors. rsc.orggoogle.com Atypical antipsychotics, for example, often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism. rsc.orgacs.org This dual action is believed to control positive symptoms of psychosis while mitigating the risk of extrapyramidal side effects. rsc.org

Furthermore, agonist activity at the 5-HT1A receptor is a key feature of many anxiolytic and antidepressant drugs. rsc.orggoogle.com The development of multi-target ligands that combine D2, 5-HT2A, and 5-HT1A receptor activity is a leading strategy in the search for improved treatments for schizophrenia and depression. rsc.orgd-nb.info Research into novel aryl piperazine derivatives has yielded compounds with high affinity for both 5-HT1A and sigma-1 receptors, showing marked antidepressant activity in preclinical models. d-nb.info

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Sigma-1 (Ki, nM) | Reference |

| Compound 27 | - | 0.44 | - | 0.27 | d-nb.info |

| Compound 3y | - | - | Moderate to Low | - | rsc.org |

| Ipsapirone (B1662301) | - | Agonist | - | - | nih.gov |

| Campirone | - | Agonist | - | - | nih.gov |

The anxiolytic (anxiety-reducing) properties of piperazine derivatives are strongly linked to their activity as serotonin 5-HT1A receptor agonists. researchgate.netnih.gov Compounds such as ipsapirone and campirone have demonstrated dose-dependent anxiolytic effects in preclinical studies. nih.gov The structural characteristics of piperazine-ethanol derivatives suggest potential anxiolytic activity, though specific biological data are required for confirmation. cymitquimica.com

In addition to anxiolytic effects, certain piperazine derivatives exhibit significant neuroprotective properties. Benzyl-substituted piperazines have been reported to have neuroprotective potential, possibly through their interaction with neurotransmitter receptors. ontosight.ai One specific sigma receptor antagonist, SN79, has been shown to provide neuroprotection against methamphetamine-induced toxicity. nih.gov It works by reducing the generation of reactive oxygen/nitrogen species and attenuating the activation of caspases, which are key mediators of apoptosis. nih.gov This suggests a mechanism of protecting neurons from oxidative stress and programmed cell death. nih.gov

The piperazine nucleus is a versatile scaffold that has been incorporated into numerous compounds with a broad spectrum of antimicrobial activities. apjhs.comderpharmachemica.com Derivatives have been developed that show significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, some synthesized N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov The mechanism for some piperazine-containing antibiotics, like ciprofloxacin, involves the inhibition of bacterial DNA gyrase. nih.gov

In the realm of antiviral research, piperazine derivatives have also shown considerable promise. nih.govsmolecule.com The piperazine scaffold is present in established antiviral drugs used to treat HIV, such as Indinavir. nih.gov Research has identified piperazine derivatives from natural sources, like the red seaweed Haloplegma duperreyi, that exhibit potent anti-HIV-1 activity with a favorable therapeutic index. researchgate.net Other studies have explored new piperidine (B6355638) and piperazine derivatives for activity against the influenza A/H1N1 virus. mdpi.com

The piperazine ring is a privileged structure found in numerous anticancer agents, including several FDA-approved kinase inhibitors. researchgate.netmdpi.com The anticancer mechanisms of piperazine derivatives are diverse, often involving the inhibition of key signaling pathways that drive tumor growth and survival. researchgate.net

A primary strategy involves the inhibition of protein kinases crucial for cancer cell proliferation, such as EGFR, VEGFR-2, and CDKs. nih.govtandfonline.combohrium.com For example, novel piperazine-chalcone hybrids have been synthesized as potent VEGFR-2 inhibitors, which function by disrupting angiogenesis, the process by which tumors form new blood vessels. tandfonline.com Other research has focused on designing hybrid molecules of benzofuran (B130515) and piperazine to act as novel CDK2 inhibitors, which can arrest the cell cycle and induce apoptosis in breast cancer cells. nih.gov The cytotoxic activity of various piperazin-2-one (B30754) based structures has been evaluated against a range of cancer cell lines, including those for liver cancer and glioblastoma. mdpi.com

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Piperazine-Chalcone Hybrid (Vd) | VEGFR-2 Inhibition | HCT-116 (Colon) | 0.57 µM | tandfonline.com |

| Benzofuran-Piperazine Hybrid (9h) | CDK2 Inhibition | MCF-7 (Breast) | 40.91 nM | nih.gov |

| Benzofuran-Piperazine Hybrid (11d) | CDK2 Inhibition | MCF-7 (Breast) | 41.70 nM | nih.gov |

| Rhodanine-Piperazine Hybrid (12) | Cytotoxicity | MCF-7 (Breast) | 36 µM | mdpi.com |

| Quinoline-Piperazine Hybrid (8i) | EGFR-TK Inhibition | MCF-7 (Breast) | Potent | bohrium.com |

| Piperazine-based complex [Cu(ecpcdt)2] | Cytotoxicity | Tumor cells | 3.82 µg/mL | acs.org |

Anti-inflammatory and Immunomodulatory Roles

The piperazine nucleus is a common feature in many compounds exhibiting anti-inflammatory and immunomodulatory properties. Derivatives of 2-(piperazin-1-yl)ethanol have been investigated for their potential to modulate inflammatory pathways, often by targeting key mediators of the inflammatory response.

Research into novel 2-phenyl-4H-chromen derivatives has identified compounds incorporating a 2-(2-(piperazin-1-yl)ethoxy)ethoxy side chain that demonstrate significant anti-inflammatory effects. In one study, these derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Nitric oxide is a critical signaling molecule and a key mediator in inflammatory processes. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory conditions. A selection of synthesized chromen derivatives showed a dose-dependent inhibition of NO production, indicating their potential as anti-inflammatory agents. nih.gov For instance, the compound 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-(2-(2-(4-(4-methylbenzoyl)piperazin-1-yl)ethoxy)ethoxy)-4H-chromen-4-one demonstrated notable inhibitory activity. nih.gov

Furthermore, the immunomodulatory potential of piperazine-containing structures is an active area of research. Certain nitrogen-based heterocyclic compounds are known to influence the magnitude and duration of immune reactions. mdpi.com For example, a novel derivative of gallic acid, (E)-3,4,5-trihydroxy-N'-(2-(piperazin-1-yl)ethyl)benzimidic acid , was found to have gastroprotective activity that may be linked to its effects on immunomodulatory markers. frontiersin.org While not direct derivatives of the title compound, these findings underscore the capacity of the hydroxyethylpiperazine moiety to serve as a scaffold for agents that can modulate immune and inflammatory responses.

| Compound Name | Assay | Target | Key Finding | Reference |

|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-(2-(2-(4-(4-methylbenzoyl)piperazin-1-yl)ethoxy)ethoxy)-4H-chromen-4-one | Nitric Oxide (NO) Inhibition Assay | LPS-stimulated RAW 264.7 cells | Exhibited dose-dependent inhibition of NO production. | nih.gov |

| (E)-3,4,5-trihydroxy-N'-(2-(piperazin-1-yl)ethyl)benzimidic acid | Gastroprotection Model | Immunomodulatory Markers | Activity linked to antioxidant properties and modulation of immune markers. | frontiersin.org |

Other Emerging Pharmacological Activities

Beyond their anti-inflammatory potential, derivatives featuring the 2-(piperazin-1-yl)ethanol scaffold have been explored for a variety of other therapeutic applications, including oncology, neuroprotection, and infectious diseases.

Anticancer Activity The piperazine heterocycle is a privileged scaffold in the design of anticancer agents. Several studies have highlighted the cytotoxic potential of 2-(piperazin-1-yl)ethanol derivatives against various human cancer cell lines.

Dehydroabietic acid (DAA) derivatives bearing N-(piperazin-1-yl)alkyl side chains have been synthesized and evaluated as potential MEK inhibitors. One compound from this series exhibited potent activity against human hepatocarcinoma cell lines (SMMC-7721, HepG2, and Hep3B) with IC50 values in the sub-micromolar range. tandfonline.com Further investigation revealed that this compound could significantly inhibit MEK1 kinase activity, induce intracellular ROS elevation, and ultimately lead to cancer cell apoptosis. tandfonline.com

Thieno[2,3-c]pyridine derivatives were synthesized and screened for anticancer activity. A thiomorpholine-substituted hybrid compound showed the highest percentage of growth inhibition (95.33%) against the MCF7 breast cancer cell line at a concentration of 100 μM, comparable to the standard drug cisplatin. mdpi.com

Dichloroacetate (DCA) derivatives of piperazine have been designed as potential inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs). One of the most active compounds in the series, 1,1'-(Piperazine-1,4-diyl)bis(2,2-dichloroethan-1-one) , displayed an IC50 value of 7.79 µM against the HT-29 human colon cancer cell line. niscpr.res.in

The compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol has served as a scaffold for derivatives showing significant inhibition of cell proliferation in various cancer cell lines.

| Derivative Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Dehydroabietic Acid Derivative | Compound 10g | HepG2 (Hepatocarcinoma) | 0.51 µM | tandfonline.com |

| Dichloroacetate Derivative | 1,1'-(Piperazine-1,4-diyl)bis(2,2-dichloroethan-1-one) | HT-29 (Colon Cancer) | 7.79 µM | niscpr.res.in |

| 4-(2-Hydroxyethyl)piperazin-2-one (HEPP) | HEPP | HepG2 (Hepatocarcinoma) | Exhibited selective cytotoxicity. |

Neuroprotective Effects The potential for 2-(piperazin-1-yl)ethanol derivatives to treat neurological and neurodegenerative disorders is an emerging area of interest.

The prototype iron-chelating compound 5-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-quinoline-8-ol (VK28) has been the basis for designing multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These derivatives are engineered to possess neuroprotective, antioxidant, and iron-chelating properties. nih.gov

The compound 4-(2-Hydroxyethyl)piperazin-2-one (HEPP) has been investigated for its neuroprotective properties, with research suggesting it may protect neurons from oxidative stress and apoptosis.

Patents have been filed for piperazine phenothiazine (B1677639) derivatives, including structures like 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone , for the treatment of neurological disorders. google.com These compounds are proposed to act by up-regulating the expression and function of the KCC2 co-transporter, which is crucial for maintaining neuronal chloride homeostasis. google.com

Antimicrobial and Antiparasitic Activities The global challenge of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with piperazine derivatives showing significant promise.

2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated potent antimicrobial activity against several Staphylococcus strains, including methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 6.7 ± 2.9 μg/mL. mdpi.com Its mechanism is thought to involve the inhibition of DNA gyrase. mdpi.com

Derivatives of 2-(4-Benzhydrylpiperazin-1-yl)ethanol have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.

In the realm of antiparasitic agents, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were developed and tested against Toxoplasma gondii. The most potent compounds significantly reduced parasite replication with IC50 values as low as 5.94 μM, while demonstrating low cytotoxicity to the host cells. acs.org

| Compound Name/Class | Target Organism | Reported Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MIC: 6.7 ± 2.9 μg/mL | mdpi.com |

| 2-(4-Benzhydrylpiperazin-1-yl)ethanol Derivative | S. aureus / E. coli | MIC: 32-64 µg/mL | |

| 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivative (Compound 18) | Toxoplasma gondii | IC50: 5.94 µM | acs.org |

Analytical and Spectroscopic Characterization of Enantiopure R 2 Piperazin 2 Yl Ethanol

Chiral Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial. A variety of chromatographic techniques are utilized for the effective separation of the (R)- and (S)-enantiomers of 2-(Piperazin-2-yl)ethanol and related chiral piperazine (B1678402) compounds.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for separating enantiomers. researchgate.netntnu.no This technique can be applied in two main ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

For direct separations, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for piperazine derivatives. researchgate.net For instance, cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) and amylose tris-3,5-dimethylphenylcarbamate (Chiralpak AD) have demonstrated successful enantioseparation of related compounds. researchgate.netrsc.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., ethanol (B145695), isopropanol), is critical for achieving optimal resolution. researchgate.net

Indirect methods involve reacting the racemic mixture with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to create diastereomeric products. researchgate.net These diastereomers possess different physical properties and can be separated on a conventional reversed-phase column, like an ODS (octadecylsilyl) column. researchgate.net The method's robustness is often assessed by making deliberate small changes to parameters like mobile phase composition to ensure the separation remains effective. asianpubs.org

A typical screening process for chiral HPLC analysis of piperazines might involve testing a series of ChiralPak columns (IA through IF) with a gradient of heptane (B126788) and ethanol. tmc.edu

Table 1: Example HPLC Conditions for Chiral Piperazine Separation

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H |

| Mobile Phase | 2-propanol : hexane (B92381) = 5 : 95 |

| Flow Rate | 1 mL/min |

| Detection | UV at 210 nm |

| Example Retention Times | (S)-isomer: 10.31 min, (R)-isomer: 17.51 min |

Source: Adapted from literature on similar chiral piperazine separations. rsc.org

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. tesisenred.net For non-volatile compounds like (R)-2-(Piperazin-2-yl)ethanol, derivatization is necessary to increase volatility. tesisenred.net

An indirect method involves using a chiral derivatizing reagent, such as (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), to form diastereomers that can be separated by GC-MS. mdpi.com This approach has been successfully applied to various psychoactive substances, including piperazine derivatives. mdpi.com Though the piperazines themselves may not be chiral in all studied cases, derivatization can improve signal identification and detection. mdpi.com

Direct enantioseparation on a chiral stationary phase is also possible. While specific applications for this compound are not detailed in the provided results, the principle remains a viable analytical strategy.

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering advantages in terms of speed, efficiency, and environmental friendliness over traditional HPLC. nih.govselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. selvita.commdpi.com

The lower viscosity and higher diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster analysis times without sacrificing resolution. selvita.comchromatographyonline.com Polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, are highly effective for chiral separations in SFC. bjmu.edu.cn For a series of phenylpiperazine derivatives, Chiralpak IA with isopropanol (B130326) as a modifier was found to provide the best separation. bjmu.edu.cn The optimization of parameters like back pressure, temperature, and modifier concentration is crucial for achieving baseline separation of enantiomers. bjmu.edu.cn SFC has been shown to be the method of choice for resolving the enantiomers of certain classes of piperazine compounds. bjmu.edu.cn

Table 2: Optimized SFC Conditions for Phenylpiperazine Derivative Separation

| Parameter | Condition |

| Column | Chiralpak IA |

| Mobile Phase | 35% Isopropanol (containing 0.1% diethylamine) in CO2 |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

| Detection | UV at 283 nm |

Source: Adapted from a study on substituted phenylpiperazine derivatives. bjmu.edu.cn

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for analyzing polar and chiral compounds. chromatographytoday.com Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comresearchgate.net The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. chromatographytoday.com For basic compounds like piperazine derivatives, highly sulfated CDs are often effective. researchgate.net The high efficiency of CE means that even small differences in the interaction between the enantiomers and the chiral selector can result in successful separation. chromatographytoday.com The concentration and type of chiral selector, as well as the pH and composition of the BGE, are key parameters to optimize. chromatographytoday.com CE, coupled with mass spectrometry (CE-MS), offers a powerful tool for the sensitive and selective analysis of chiral compounds, providing information on migration time, molecular mass, and fragmentation patterns. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemistry

Beyond chromatographic methods for purity, spectroscopic techniques are indispensable for confirming the chemical structure and absolute stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral compounds, specific NMR techniques can help in assigning the stereochemistry.

In the ¹³C NMR spectrum, the number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon. For example, in related piperazine structures, the carbon atoms of the piperazine ring typically appear in the region of 40-60 ppm. lew.roresearchgate.net

To determine the absolute configuration or to differentiate between enantiomers, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in NMR. For instance, the Mosher method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be employed. dokumen.pub By forming diastereomeric esters with the (R)- and (S)-MTPA chlorides, the chemical shifts of the protons near the chiral center will differ, allowing for the assignment of the absolute configuration. dokumen.pub More recently, ¹⁹F NMR has been used as a sensitive method for chiral analysis, where a fluorine-containing chiral probe is used to generate diastereomeric complexes with distinct ¹⁹F signals. nih.gov

Variable-temperature (VT) NMR studies on related N-substituted piperazines can provide information on conformational dynamics, such as the energy barrier for the piperazine ring inversion and rotation around the amide bond (if applicable). researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₆H₁₄N₂O, corresponding to a monoisotopic mass of approximately 130.11 Da and a molecular weight of about 130.19 g/mol . nih.govcymitquimica.com In mass spectrometry, the molecule's odd number of nitrogen atoms dictates that its molecular ion peak ([M]⁺) will have an odd-numbered mass-to-charge ratio (m/z), a principle known as the nitrogen rule. libretexts.org

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([C₆H₁₄N₂O]⁺) at m/z 130 is formed. Subsequent fragmentation provides a characteristic pattern that serves as a fingerprint for the molecule. The fragmentation is primarily driven by the presence of the piperazine ring and the ethanol side chain.

Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation route for both amines and alcohols. libretexts.org Cleavage of the C-C bond between the piperazine ring and the ethanol substituent is expected. This can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 u) or a hydroxyethyl (B10761427) radical (•CH₂CH₂OH, 45 u), but the most significant alpha-cleavage involves the bond adjacent to the ring nitrogen and the side chain. Cleavage of the bond between the chiral carbon (C2) and the ethanol side chain leads to the formation of a stable piperazinyl cation.

Ring Fragmentation: The piperazine ring itself undergoes characteristic cleavage. This typically involves the sequential loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or ethyleneimine (C₂H₅N). For many piperazine derivatives, a constant neutral loss corresponding to parts of the ring is observed. mdpi.com

Side-Chain Fragmentation: The ethanol side chain can fragment, most notably through the loss of a water molecule (H₂O, 18 u) from the molecular ion, a common process for alcohols. libretexts.org Another prominent fragmentation is the cleavage that produces the [CH₂OH]⁺ ion at m/z 31, which is often the base peak in the mass spectrum of primary alcohols like ethanol. docbrown.info

A summary of the principal expected fragments for this compound is presented below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₂N₂]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₅H₁₁N₂]⁺ | Alpha-cleavage with loss of •CH₂OH |

| 85 | [C₄H₉N₂]⁺ | Cleavage of the ethanol side chain |

| 70 | [C₄H₈N]⁺ | Piperazine ring opening and fragmentation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragmentation |

| 31 | [CH₂OH]⁺ | Cleavage of the C-C bond in the ethanol side chain |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. For this compound, CD spectroscopy provides direct confirmation of its absolute configuration, as the (R)-enantiomer will produce a spectrum that is an exact mirror image of the spectrum for the (S)-enantiomer. mdpi.comresearchgate.net

The chromophores within the molecule—specifically the N-C-C-N system of the piperazine ring and the hydroxyl group—are achiral in isolation but become chiroptically active due to the chiral center at the C2 position. The spatial arrangement of these groups dictates the sign and magnitude of the observed Cotton effects in the CD spectrum.

The heterocyclic six-membered piperazine ring typically adopts a chair conformation. The substituent at the chiral center can occupy either an axial or equatorial position, and this conformational preference significantly influences the CD spectrum. nih.gov Studies on similar chiral piperazine systems have shown that the helicity of the chromophore system leads to predictable Cotton effects. nih.govresearchgate.net

For this compound, electronic transitions associated with the n → σ* and σ → σ* transitions of the amine and alcohol functional groups are expected in the far-UV region (typically below 240 nm). The (R)-configuration at the C2 stereocenter will induce either positive or negative Cotton effects at specific wavelengths corresponding to these electronic transitions. The precise nature of the spectrum (i.e., the signs and wavelengths of the Cotton effects) allows for the unambiguous assignment of the (R) absolute configuration when compared against a known standard or theoretical calculations.

| Parameter | Expected Observation for this compound |

|---|---|

| Chiroptical Activity | Active due to the C2 stereocenter |

| Expected Spectral Region | Far-UV (< 240 nm) |

| Associated Transitions | n → σ* and σ → σ* of N-C-C-N and C-O chromophores |

| Spectrum of (S)-enantiomer | Mirror image of the (R)-enantiomer's spectrum |

| Key Determinant | Sign (positive/negative) of Cotton effects at specific wavelengths |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably predicted based on extensive studies of piperazine and its derivatives. iucr.orgiucr.orgjyu.fi

The piperazine ring is expected to adopt a stable chair conformation, as this minimizes torsional and steric strain. researchgate.net The 2-(hydroxyethyl) substituent at the chiral C2 carbon would preferentially occupy an equatorial position to minimize steric hindrance with the rest of the ring.

The crystal packing would be heavily influenced by intermolecular hydrogen bonding. The two secondary amine groups (N-H) and the terminal hydroxyl group (O-H) can all act as hydrogen bond donors. The nitrogen and oxygen atoms can also serve as hydrogen bond acceptors. This extensive hydrogen-bonding capability is likely to result in the formation of complex three-dimensional networks or layered sheets in the crystal lattice, contributing to the stability of the solid-state structure. iucr.orgresearchgate.net

Below is a table of expected crystallographic parameters for this compound, based on data from related piperazine compounds.

| Parameter | Expected Value / Description |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | A chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Piperazine Ring Conformation | Chair |

| Substituent Position | Equatorial |

| Key Intermolecular Interactions | N-H···N, O-H···N, N-H···O hydrogen bonds |

| Supramolecular Assembly | Formation of 2D sheets or 3D networks via hydrogen bonding. iucr.orgiucr.org |

Computational Chemistry and in Silico Studies for R 2 Piperazin 2 Yl Ethanol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

While specific molecular docking studies for (R)-2-(Piperazin-2-yl)ethanol are not extensively documented in publicly available literature, research on structurally similar piperazine (B1678402) derivatives provides a framework for understanding its potential interactions. The key structural features of this compound—the piperazine ring with its two nitrogen atoms and the flexible hydroxyethyl (B10761427) side chain—are crucial for its binding capabilities.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the terminal hydroxyl group are primary sites for hydrogen bond formation. Docking studies on other piperazine-containing molecules frequently show that the uncharged piperazine nitrogen can act as a hydrogen bond acceptor, while the protonated nitrogen and the hydroxyl group can act as hydrogen bond donors mdpi.com. For instance, in studies of piperazine derivatives targeting the anti-apoptotic protein Bcl-2, a hydrogen bond between a piperazine nitrogen and residues like Arginine (Arg143) was observed mdpi.com.

Hydrophobic and Ionic Interactions: The carbon backbone of the piperazine ring and the ethyl chain can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket mdpi.com. Furthermore, under physiological pH, one of the piperazine nitrogens is likely to be protonated, allowing for strong ionic interactions (salt bridges) with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in a target protein mdpi.com.

Target Prediction: Docking simulations for related compounds have identified potential interactions with various receptors. For example, molecular docking of piperazine-chalcone hybrids has been used to model their binding to the VEGFR-2 kinase domain tandfonline.com, and other derivatives have been docked into the active sites of targets like the c-Kit tyrosine kinase receptor and monoamine oxidases (MAO) rsc.orgdergipark.org.tr. Studies on 2-substituted piperazines have shown that the (R)-enantiomers can bind effectively to targets like the α7 nicotinic acetylcholine (B1216132) receptor nih.gov.

A hypothetical docking study of this compound would involve preparing its 3D structure, defining a target protein's binding site, and using a scoring function to evaluate the most stable binding poses, analyzing the resulting interactions to predict its biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity.

For this compound, DFT calculations can determine key parameters that describe its electronic structure. benthamdirect.com

Molecular Geometry Optimization: The first step in quantum calculations is to find the lowest energy (most stable) three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO indicates the molecule's chemical stability. In piperazine derivatives, the nitrogen and oxygen atoms are typically major contributors to the HOMO, indicating these are the primary sites for electrophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. For this compound, regions of negative potential (colored red or yellow) would be concentrated around the nitrogen and oxygen atoms, highlighting them as sites for electrophilic attack and hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H and O-H protons.

Computed Properties: Various electronic and structural properties can be calculated, providing a baseline for understanding the molecule's behavior.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O | PubChem nih.gov |

| Molecular Weight | 130.19 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 44.3 Ų | PubChem nih.gov |

| XLogP3 | -1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

This data is computationally generated and provides a theoretical basis for the molecule's properties.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional conformations it can adopt. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A pivotal study on 1-acyl and 1-aryl 2-substituted piperazines found that the substituent at the C2 position predominantly prefers an axial orientation rather than an equatorial one. nih.gov This preference is significant because it orients the rest of the molecule in a specific spatial arrangement. For ether-linked 2-substituted piperazines, this axial conformation was found to be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov Given the structure of this compound, it is plausible that a similar intramolecular hydrogen bond could form between the terminal hydroxyl group and the nitrogen atom at position 4 of the piperazine ring, stabilizing an axial-like conformation of the ethanol (B145695) substituent.

Molecular dynamics (MD) simulations can complement this static picture by providing a view of the molecule's dynamic behavior over time. biorxiv.org An MD simulation of this compound in a solvent like water would reveal:

The relative populations of different conformers.

The flexibility of the piperazine ring and the hydroxyethyl side chain.

The stability of intramolecular hydrogen bonds.

The pattern of hydrogen bonding with surrounding water molecules.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME/PK/PD)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents. mdpi.com Several computational models exist to estimate these properties based on molecular structure.

For this compound, we can predict its likely pharmacokinetic profile using its calculated physicochemical properties. nih.govmdpi.com

Absorption and Bioavailability: Properties like molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are used to predict oral absorption. Lipinski's "Rule of Five" is a common guideline for drug-likeness. This compound adheres to these rules (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting it has the potential for good oral bioavailability. Its TPSA of 44.3 Ų is well below the 140 Ų threshold often associated with poor membrane permeability. nih.gov

Distribution: The predicted LogP value of -1.1 suggests the compound is hydrophilic, which may limit its ability to cross the blood-brain barrier but could lead to good distribution in aqueous compartments of the body. nih.gov

Metabolism: The piperazine ring and primary alcohol are potential sites for metabolic transformation by cytochrome P450 enzymes and other metabolic enzymes.

Excretion: Due to its hydrophilicity, the compound and its metabolites are likely to be excreted renally.

Table 2: Predicted ADME Properties for this compound

| Parameter | Predicted Value/Interpretation | Significance |

|---|---|---|

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests drug-like properties and potential for oral bioavailability. |

| LogP (Lipophilicity) | -1.1 | Indicates the compound is hydrophilic. |

| TPSA (Polarity) | 44.3 Ų | Suggests good potential for intestinal absorption and cell permeability. |

| Solubility | Likely high in aqueous solutions | Hydrophilic nature suggests good solubility in water. |

| Blood-Brain Barrier | Unlikely to cross efficiently | Low lipophilicity generally correlates with poor CNS penetration. |

These predictions are based on computational models and require experimental validation. The data is derived from general ADME principles and computed values from PubChem. dergipark.org.trnih.govresearchgate.net

Future Perspectives and Research Directions for R 2 Piperazin 2 Yl Ethanol

Exploration of Uncharted Chemical Space for C2-Substituted Piperazines

The exploration of novel chemical space is a cornerstone of modern drug discovery, aiming to identify molecules with unique three-dimensional (3D) structures and improved pharmacological properties. digitellinc.com While piperazine (B1678402) is a common motif in approved drugs, the chemical space around C2-substituted piperazines, particularly chiral ones like (R)-2-(piperazin-2-yl)ethanol, remains significantly underexplored. mdpi.com Much of the focus in fragment-based drug discovery has been on flat, 2D molecules, but there is a growing interest in developing libraries of 3D fragments to better probe the complex topologies of biological targets. whiterose.ac.uknih.gov

Future efforts will likely concentrate on creating diverse libraries of C2-substituted piperazines. By introducing a variety of substituents at the C2 position, researchers can systematically modulate the molecule's steric and electronic properties. This strategic diversification can lead to compounds with enhanced target affinity, improved selectivity, and more favorable pharmacokinetic profiles. The synthesis of regio- and diastereoisomers of substituted piperazines, analogous to work done with piperidines, will be crucial for a comprehensive analysis of the structure-activity relationship (SAR) and structure-property relationship (SPR). nih.govrsc.org This systematic exploration will generate novel molecular frameworks that can serve as starting points for new drug discovery programs.

Development of Highly Stereoselective and Sustainable Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective synthetic methods is paramount for producing enantiomerically pure compounds like this compound. Future research will focus on creating more efficient and robust asymmetric syntheses to access specific stereoisomers, which is critical for minimizing off-target effects and maximizing therapeutic efficacy. rsc.org

Furthermore, there is a strong imperative within the chemical and pharmaceutical industries to adopt greener and more sustainable synthetic practices. chemistryjournals.net This involves designing routes that minimize waste, reduce the use of hazardous reagents and solvents, and are more energy-efficient. chemistryjournals.net Key areas for development include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to produce the desired (R)-enantiomer with high selectivity, reducing the need for chiral resolution steps which are often inefficient.

Flow Chemistry: Utilizing continuous flow reactors can offer safer handling of hazardous intermediates and reagents, improved reaction control, and easier scalability compared to traditional batch processes. nih.gov

Biocatalysis: Using enzymes as catalysts can provide exceptional stereoselectivity under mild reaction conditions, offering a highly sustainable alternative to conventional chemical methods. chemistryjournals.net

The table below summarizes modern synthetic strategies applicable to the synthesis of chiral piperazines.

| Synthetic Strategy | Advantages | Relevance to this compound |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste from resolving agents. | Enables direct synthesis of the desired (R)-enantiomer, improving overall process efficiency. |

| Flow Chemistry | Enhanced safety, better process control, scalability, potential for automation. nih.gov | Allows for safer and more efficient production, particularly if energetic or unstable intermediates are involved. nih.gov |

| Biocatalysis | High specificity, mild reaction conditions (aqueous media, ambient temperature), biodegradable catalysts. chemistryjournals.net | Offers a green and highly selective method for producing the chiral alcohol functionality or the chiral piperazine core. |

| Sustainable Solvents | Reduced environmental impact, lower toxicity. Examples include water, cyclopentyl methyl ether (CPME), and 2-MeTHF. chemistryjournals.netnih.gov | Aligns manufacturing processes with green chemistry principles, reducing the environmental footprint of drug synthesis. chemistryjournals.net |

The integration of these advanced synthetic methodologies will be essential for the cost-effective and environmentally responsible production of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. ijpsjournal.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. mdpi.com For derivatives of this compound, AI and ML can be applied across various stages of the design pipeline.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have desirable properties, such as high binding affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. mdpi.com

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of C2-substituted piperazine derivatives to prioritize compounds for synthesis and biological testing, significantly reducing time and cost. nih.gov

Property Prediction: AI can predict crucial physicochemical and pharmacokinetic properties, including solubility, permeability, and potential toxicity, allowing for in silico optimization before committing resources to chemical synthesis. nih.govresearchgate.net

The table below outlines key applications of AI and ML in the design of novel piperazine-based compounds.

| AI/ML Application | Description | Potential Impact on Piperazine Derivatives |

| Generative Models | Algorithms that create new molecular structures with desired properties. ijpsjournal.com | Design of novel C2-substituted piperazines with optimized target interactions and drug-like properties. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. mdpi.com | Prediction of the biological activity of new piperazine analogues, guiding the synthetic efforts towards more potent compounds. |

| ADME/T Prediction | AI models trained to predict absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Early identification of candidates with poor pharmacokinetic or safety profiles, reducing late-stage attrition. |

| High-Throughput Virtual Screening (HTVS) | Using ML to rapidly assess large compound databases for potential hits against a biological target. nih.gov | Efficiently identifies the most promising candidates from a virtual library of diverse piperazine derivatives for further investigation. |

By integrating these powerful computational approaches, researchers can more efficiently navigate the complex chemical space of C2-substituted piperazines to discover and develop next-generation therapeutics. nih.gov

Translational Research Opportunities for Novel Therapeutic Agents

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The versatile piperazine scaffold is a component of numerous approved drugs, indicating its broad therapeutic utility. mdpi.com Derivatives of this compound could be investigated for a wide range of diseases. For instance, novel 1-(2-hydroxyethyl)piperazine derivatives have been explored for their potential as radioprotective agents, designed to protect healthy cells from the damaging effects of ionizing radiation. mdpi.com

Furthermore, other complex piperazine-containing molecules have shown promise as potent antitumor agents. nih.gov A study on 2-(benzimidazol-2-yl)quinoxalines bearing an N-methylpiperazine substituent demonstrated highly selective cytotoxic effects against human lung adenocarcinoma cells, with a mechanism potentially involving cell cycle arrest and induction of apoptosis. nih.gov These findings highlight the potential for developing novel piperazine-based compounds for oncology.

Future translational research on derivatives of this compound could focus on the following areas, among others:

| Potential Therapeutic Area | Rationale |

| Oncology | The piperazine scaffold is present in many anticancer drugs. Novel derivatives could be designed as kinase inhibitors or agents that induce apoptosis. nih.gov |

| Neurodegenerative Diseases | Piperazine derivatives have been investigated for conditions like Alzheimer's disease. New compounds could be developed as receptor modulators or enzyme inhibitors. |

| Infectious Diseases | The piperazine core is a key feature of several antimicrobial and antimalarial agents. |

| Radioprotection | Building on existing research, novel derivatives could be optimized to offer improved protection against radiation-induced damage with low toxicity. mdpi.com |

The successful translation of promising compounds from the laboratory to the clinic will require a multidisciplinary approach, involving medicinal chemists, biologists, and clinicians to rigorously evaluate the efficacy and safety of new therapeutic candidates derived from the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.